molecular formula C8H10BrCl3O B8508685 1-Bromo-4,6,6-trichloro-3,3-dimethylhex-5-en-2-one CAS No. 89084-57-1

1-Bromo-4,6,6-trichloro-3,3-dimethylhex-5-en-2-one

Cat. No. B8508685
CAS RN: 89084-57-1
M. Wt: 308.4 g/mol
InChI Key: RHFPCNRLTFKCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4,6,6-trichloro-3,3-dimethylhex-5-en-2-one is a useful research compound. Its molecular formula is C8H10BrCl3O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4,6,6-trichloro-3,3-dimethylhex-5-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4,6,6-trichloro-3,3-dimethylhex-5-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89084-57-1

Product Name

1-Bromo-4,6,6-trichloro-3,3-dimethylhex-5-en-2-one

Molecular Formula

C8H10BrCl3O

Molecular Weight

308.4 g/mol

IUPAC Name

1-bromo-4,6,6-trichloro-3,3-dimethylhex-5-en-2-one

InChI

InChI=1S/C8H10BrCl3O/c1-8(2,6(13)4-9)5(10)3-7(11)12/h3,5H,4H2,1-2H3

InChI Key

RHFPCNRLTFKCJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C=C(Cl)Cl)Cl)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.475 g (0.05 mol) of 1,1,3-trichloro-4,4-dimethyl-1-hexen-5-one are dissolved in 150 ml of chloroform, and 8 g (0.05 mol) of bromine are added without cooling. The mixture is stirred for 3 hours at room temperature, and hydrogen bromide and solvent are distilled off in vacuo; the final residues are removed in a high vacuum. 15.5 g are obtained of crude 1,1,3-trichloro-6-bromo-4,4-dimethyl-1-hexen-5-one, the structure of which is confirmed by the 1H-NMR spectrum. It is used directly in the next stage:
Quantity
11.475 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.